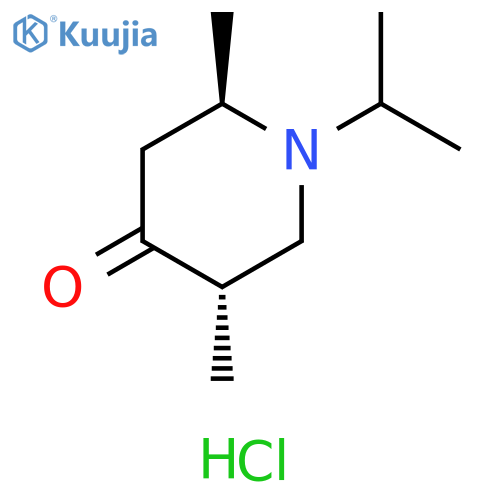

Cas no 30670-98-5 ((2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one)

30670-98-5 structure

商品名:(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one

CAS番号:30670-98-5

MF:C10H20ClNO

メガワット:205.724902153015

CID:5155753

(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one 化学的及び物理的性質

名前と識別子

-

- (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one

-

- インチ: 1S/C10H19NO.ClH/c1-7(2)11-6-8(3)10(12)5-9(11)4;/h7-9H,5-6H2,1-4H3;1H/t8-,9+;/m0./s1

- InChIKey: IWFZTZJVAFYXSG-OULXEKPRSA-N

- ほほえんだ: C(N1C[C@H](C)C(=O)C[C@H]1C)(C)C.Cl

(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615402-1g |

(2S,5R)-1-isopropyl-2,5-dimethylpiperidin-4-one |

30670-98-5 | 98% | 1g |

¥11182 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615402-2g |

(2S,5R)-1-isopropyl-2,5-dimethylpiperidin-4-one |

30670-98-5 | 98% | 2g |

¥13040 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615402-500mg |

(2S,5R)-1-isopropyl-2,5-dimethylpiperidin-4-one |

30670-98-5 | 98% | 500mg |

¥6925 | 2023-04-05 |

(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

30670-98-5 ((2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one) 関連製品

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量